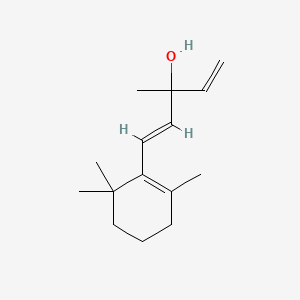

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol

説明

Historical Background and Discovery

The discovery and characterization of β-ionol emerged from extensive research into carotenoid metabolism and the formation of volatile organic compounds in plants. Early investigations into the metabolic fate of β-ionone led researchers to identify β-ionol as a significant metabolite in various biological systems. Pioneering studies conducted on rabbit metabolism revealed that when β-ionone was administered orally, it underwent biotransformation to yield several metabolites, including 3-hydroxy-β-ionol, which provided the first insights into the metabolic pathways involving ionol compounds.

The systematic study of β-ionol gained momentum as analytical techniques advanced, particularly with the development of gas chromatography-mass spectrometry methods that enabled precise identification and quantification of this compound in complex biological matrices. Research conducted in the mid-20th century established the fundamental understanding of β-ionol as both a metabolic product and a naturally occurring compound in various plant species.

Subsequent investigations expanded the scope of β-ionol research to include its role in flavor and fragrance chemistry. Scientists discovered that β-ionol contributes significantly to the aroma profiles of various fruits, particularly raspberries, where it was found to occur naturally with distinctive isotopic signatures that could be used for authenticity verification. These findings established β-ionol as an important compound in food science and flavor analysis.

Nomenclature and Synonyms

β-Ionol is known by several systematic and common names that reflect its chemical structure and relationship to other ionone compounds. The compound's official International Union of Pure and Applied Chemistry name is (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ol, which precisely describes its molecular architecture. This systematic nomenclature clearly indicates the presence of the characteristic cyclohexene ring with three methyl substituents and the alcohol functional group.

Table 1: Nomenclature and Identification Data for β-Ionol

| Parameter | Value |

|---|---|

| Chemical Abstract Service Registry Number | 22029-76-1 |

| International Union of Pure and Applied Chemistry Name | (3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ol |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.31 g/mol |

| Simplified Molecular Input Line Entry System (Canonical) | CC1=C(C(CCC1)(C)C)C=CC(C)O |

| Simplified Molecular Input Line Entry System (Isomeric) | CC1=C(C(CCC1)(C)C)/C=C/C(C)O |

The compound is also recognized by numerous synonyms that have been employed throughout the scientific literature. These include Ionol beta, 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-ol, 2-Hydroxy-β-ionone, and Trans-β-ionol. The Food and Drug Administration has assigned it the designation FEMA No. 3625, reflecting its status as a flavoring agent.

Alternative systematic names include 3-Buten-2-ol, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, which emphasizes the alcohol functional group and its position within the molecular structure. The prefix "Trans-" in some nomenclature variants specifically denotes the geometric configuration of the double bond in the side chain, distinguishing it from potential cis isomers.

Classification as a Sesquiterpenoid

β-Ionol belongs to the extensive family of sesquiterpenoids, which represent one of the most diverse groups of natural products. Sesquiterpenoids are characterized by their fifteen-carbon skeletal framework, derived from three consecutive isoprene units linked in a head-to-tail manner. However, β-Ionol represents a unique subset within this classification, as it is technically a degraded sesquiterpenoid with a thirteen-carbon framework.

The classification of β-Ionol within the broader terpenoid taxonomy places it specifically among the prenol lipids, which constitute a major category of lipids and lipid-like molecules. More precisely, it falls under the subcategory of sesquiterpenoids within the prenol lipid classification system. This classification reflects both its biosynthetic origin from isoprenoid precursors and its structural characteristics that align with sesquiterpenoid compounds.

Table 2: Chemical and Physical Properties of β-Ionol

| Property | Value | Units |

|---|---|---|

| Exact Mass | 194.167065321 | g/mol |

| Topological Polar Surface Area | 20.20 | Ų |

| XlogP | 2.90 | - |

| Atomic LogP | 3.45 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Hydrogen Bond Donors | 1 | - |

| Rotatable Bonds | 2 | - |

| Density | 0.928 | g/mL at 20°C |

| Boiling Point | 107°C at 3 mmHg | - |

| Flash Point | 105.7 | °C |

| Vapor Pressure | 0.000431 | mmHg at 25°C |

| Refractive Index | 1.501 | n₂₀/D |

The structural features that define β-Ionol as a sesquiterpenoid include the cyclohexene ring system characteristic of many sesquiterpenoids, the presence of multiple methyl substituents arranged in specific positions, and the overall carbon skeleton that derives from sesquiterpenoid biosynthetic pathways. Despite having only thirteen carbons rather than the typical fifteen, β-Ionol retains the fundamental structural characteristics that associate it with the sesquiterpenoid family.

The compound's classification is further supported by its biosynthetic relationship to other sesquiterpenoids and its occurrence in biological systems where sesquiterpenoid metabolism is active. Research has demonstrated that β-Ionol can be formed through the degradation of larger sesquiterpenoid structures, particularly through oxidative cleavage reactions that remove specific carbon units while preserving the core sesquiterpenoid architecture.

Relationship to Carotenoids and Apocarotenoids

β-Ionol maintains a fundamental relationship with carotenoids and apocarotenoids through shared biosynthetic pathways and structural similarities. The compound is directly related to β-ionone, which serves as a key intermediate in carotenoid metabolism and represents one of the most important apocarotenoids in biological systems. This relationship positions β-Ionol within the broader context of carotenoid-derived natural products that play crucial roles in plant biology and human nutrition.

The connection between β-Ionol and carotenoids stems from the enzymatic cleavage of carotenoid molecules by carotenoid cleavage dioxygenases. These enzymes catalyze the oxidative cleavage of carotenoids at specific double bonds, producing apocarotenoid fragments that include β-ionone. Subsequent metabolic transformations of β-ionone can lead to the formation of β-Ionol through reduction reactions that convert the ketone functional group to an alcohol.

Carotenoid cleavage dioxygenase enzymes, particularly CCD1 and CCD4, have been identified as key catalysts in the formation of β-ionone from various carotenoid substrates. These enzymes exhibit specificity for cleavage at the 9,10 and 9',10' double bonds of carotenoids, yielding β-ionone as a primary product. The widespread distribution of these enzymes across plant species explains the ubiquitous occurrence of β-ionone and related compounds like β-Ionol in plant tissues.

Table 3: Carotenoid Cleavage Dioxygenase Substrates and Products

| Substrate | Enzyme | Cleavage Position | Primary Product | Secondary Products |

|---|---|---|---|---|

| β-Carotene | CCD1 | 9,10 and 9',10' | β-Ionone | β-Ionol (via reduction) |

| Lycopene | CCD1 | 9,10 and 9',10' | 6-Methyl-5-hepten-2-one | Pseudoionone |

| Zeaxanthin | CCD4 | 9,10 and 9',10' | 3-Hydroxy-β-ionone | 3-Hydroxy-β-ionol |

| Lutein | CCD4 | 9,10 and 9',10' | 3-Hydroxy-β-ionone | Various hydroxylated products |

The biological significance of the carotenoid-apocarotenoid relationship extends beyond simple metabolic conversion. Apocarotenoids, including β-ionone and β-Ionol, serve important functions as signaling molecules, flavor compounds, and defensive metabolites in plants. Research has demonstrated that β-ionone can regulate gene expression in plants and influence resistance to fungal pathogens, suggesting that related compounds like β-Ionol may possess similar bioactive properties.

Recent studies have revealed that the formation of apocarotenoids from carotenoids is not merely a degradative process but represents a sophisticated regulatory mechanism that allows plants to modulate the levels of bioactive compounds in response to environmental conditions. The enzymatic conversion of carotenoids to apocarotenoids is influenced by factors such as UV radiation, mechanical stress, and temperature changes, indicating that compounds like β-Ionol may play roles in plant stress responses.

特性

IUPAC Name |

3-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)penta-1,4-dien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-6-15(5,16)11-9-13-12(2)8-7-10-14(13,3)4/h6,9,11,16H,1,7-8,10H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGYHDPZANRCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(C)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884137 | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5208-93-5 | |

| Record name | 3-Methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5208-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-ol, 3-methyl-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol, commonly referred to as vinyl-beta-ionol, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : (1E)-3-methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)-1,4-pentadien-3-ol

- CAS Number : 5208-93-5

- Molecular Formula : C15H24O

- Molecular Weight : 220.35 g/mol

- Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of vinyl-beta-ionol has been investigated in various studies, highlighting its potential applications in pharmacology and therapeutic interventions.

Antioxidant Activity

Vinyl-beta-ionol exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to reduce oxidative damage has been linked to its structural features that stabilize radical species.

Antimicrobial Effects

Studies have demonstrated that vinyl-beta-ionol possesses antimicrobial activity against various pathogens. In vitro assays reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Properties

Vinyl-beta-ionol has shown promise in reducing inflammation. Experimental models indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

The mechanisms underlying the biological activities of vinyl-beta-ionol are multifaceted:

- Radical Scavenging : The hydroxyl group in its structure plays a crucial role in neutralizing free radicals.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Cytokine Modulation : Vinyl-beta-ionol influences signaling pathways that regulate cytokine expression and production.

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant potential of vinyl-beta-ionol using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH levels at concentrations as low as 50 µg/mL, showcasing its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

In research conducted by Smith et al., vinyl-beta-ionol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial properties .

Case Study 3: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of vinyl-beta-ionol on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

科学的研究の応用

Flavoring Agent

3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol is utilized as a flavoring agent in food products due to its pleasant aroma reminiscent of fruits and flowers. It enhances the sensory profile of various food items.

Fragrance Component

In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its unique scent profile contributes to the complexity of fragrances and is often used in high-end perfumes.

Medicinal Chemistry

Research indicates that 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol exhibits potential biological activities. Studies have shown that it may act as an anti-inflammatory agent and has been investigated for its effects on various biological pathways.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of vinyl-beta-ionol. The results indicated significant reduction in inflammatory markers in vitro and in animal models, suggesting its potential for therapeutic use in treating inflammatory diseases.

Pesticide Development

This compound has been studied for its insecticidal properties. Research suggests that it can be effective against specific pests while being less harmful to beneficial insects.

Case Study: Insecticidal Activity

In a controlled study published by the International Journal of Pest Management, vinyl-beta-ionol was tested against common agricultural pests. The findings demonstrated a notable decrease in pest populations without adversely affecting non-target species.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol

- Synonyms: Vinyl-β-ionol; (E)-3-Methyl-1-(2,6,6-trimethylcyclohex-1-enyl)penta-1,4-dien-3-ol

- CAS No.: 5208-93-5 (primary), 59057-30-6 (alternate)

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.35 g/mol

- Physical Properties :

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

| Compound Name | Key Structural Features | Functional Group | CAS No. | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol | Cyclohexenyl group + penta-1,4-dien-3-ol chain | Alcohol (OH) | 5208-93-5 | 220.35 |

| (1E,4E)-1-(Thiophen-2-yl)-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-one | Cyclohexenyl group + thiophenyl-substituted penta-1,4-dien-3-one chain | Ketone (C=O) | Not provided | Not provided |

| 2,6,6-Trimethyl-2-cyclohexene-1,4-dione | Cyclohexene ring with two ketone groups | Dione (C=O) | Not provided | 152.19 (theoretical) |

| 3-Buten-2-ol,4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | Cyclohexenyl group + shorter unsaturated chain (buten-2-ol) | Alcohol (OH) | 22029-76-1 | 208.34 (theoretical) |

Key Observations :

Physical and Chemical Properties

Analysis :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol?

- Methodological Answer : The compound can be synthesized via base-catalyzed condensation reactions. For example, β-ionone (2.5 mmol) and an aldehyde (e.g., thiophene-2-carbaldehyde) are stirred in ethanol with 10% NaOH at room temperature for 12 hours. The crude product is purified using silica gel column chromatography with an EtOAc/hexane eluent system .

Q. How should researchers handle safety protocols for this compound?

- Methodological Answer : Critical precautions include avoiding heat sources (P210), ensuring proper ventilation, and using personal protective equipment (PPE). Storage should adhere to flammability guidelines, and spills must be managed with inert absorbents. Safety Data Sheets (SDS) should be reviewed prior to use .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is primary for confirming the carbon skeleton and substituents. Infrared (IR) spectroscopy identifies hydroxyl and olefinic bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (C15H24O, MW 220.35) .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., monoclinic P21/m system) determines bond angles (β = 96.082°) and confirms E-conformations of olefinic bonds. Disorder in cyclohexene rings can be modeled using restraints (4 restraints applied in refinement) .

Q. What strategies address contradictions in spectral data during structural confirmation?

- Methodological Answer : Discrepancies in NMR or IR data require cross-validation via 2D NMR (COSY, HSQC) and computational modeling (DFT calculations). For example, coupling constants in 1H NMR can differentiate cis/trans isomers, while NOESY correlations clarify spatial arrangements .

Q. How can derivatives of this compound be designed to enhance bioactivity (e.g., antitumor effects)?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the aromatic moiety of curcumin-ionone hybrids. Test derivatives for NF-κB inhibition using luciferase reporter assays and measure IL-6 suppression in cell lines (e.g., LNCaP prostate cells) .

Q. What computational approaches predict the compound’s reactivity in catalytic hydrogenation?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states for hydrogenation at the α,β-unsaturated ketone site. Compare activation energies for Lindlar catalyst vs. palladium nanoparticles to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。